
2-chloro-N-(4-fluorophenyl)-6-methyl-5-nitropyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(4-fluorophenyl)-6-methyl-5-nitropyrimidin-4-amine is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of a chloro group, a fluorophenyl group, a methyl group, and a nitro group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-fluorophenyl)-6-methyl-5-nitropyrimidin-4-amine typically involves the reaction of 4-fluoroaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, and the product is obtained through a series of purification steps . The general reaction scheme is as follows:
Step 1: 4-fluoroaniline reacts with chloroacetyl chloride in the presence of triethylamine to form an intermediate.
Step 2: The intermediate undergoes further reactions to introduce the nitro and methyl groups, resulting in the formation of the final product.
Industrial Production Methods
For industrial production, the process is scaled up with careful control of reaction conditions to ensure high yield and purity. The use of efficient purification techniques such as recrystallization and chromatography is essential to obtain the desired compound in large quantities .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4-fluorophenyl)-6-methyl-5-nitropyrimidin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed
Substitution: Substituted derivatives with different functional groups replacing the chloro group.
Reduction: Amino derivatives formed by the reduction of the nitro group.
Oxidation: Oxidized derivatives with various functional groups introduced.
Scientific Research Applications
2-chloro-N-(4-fluorophenyl)-6-methyl-5-nitropyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-fluorophenyl)-6-methyl-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the inhibition or activation of various biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-chloro-N-(4-fluorophenyl)-6-methyl-5-nitropyrimidin-4-amine is unique due to the presence of multiple functional groups on the pyrimidine ring, which confer distinct chemical and biological properties. The combination of chloro, fluorophenyl, methyl, and nitro groups makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
841-80-5 |
|---|---|
Molecular Formula |
C11H8ClFN4O2 |
Molecular Weight |
282.66 g/mol |
IUPAC Name |
2-chloro-N-(4-fluorophenyl)-6-methyl-5-nitropyrimidin-4-amine |
InChI |
InChI=1S/C11H8ClFN4O2/c1-6-9(17(18)19)10(16-11(12)14-6)15-8-4-2-7(13)3-5-8/h2-5H,1H3,(H,14,15,16) |
InChI Key |
NRWPVMYEYDWRIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)Cl)NC2=CC=C(C=C2)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


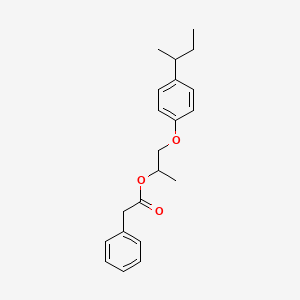
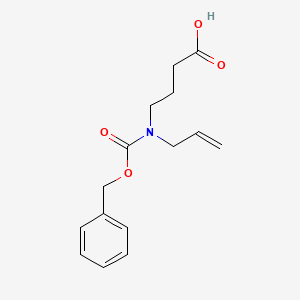
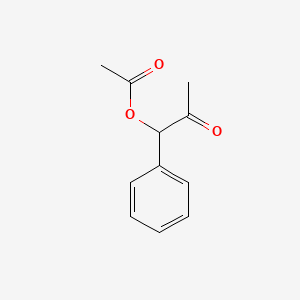
![O1-[(2-chloro-4-pyridyl)carbonyl]-4-methylbenzene-1-carbohydroximamide](/img/structure/B14010615.png)

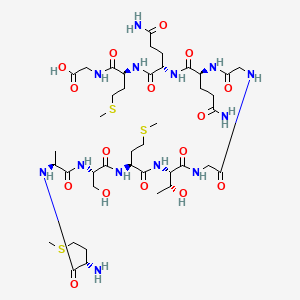
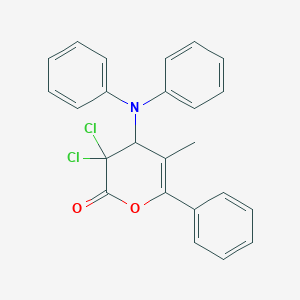
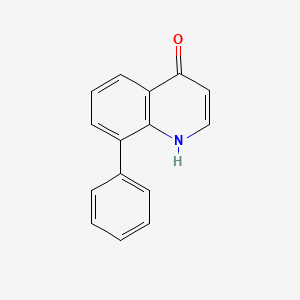
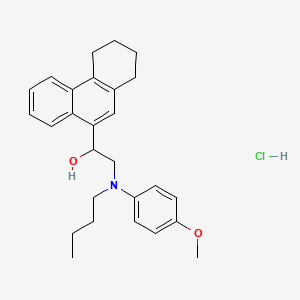
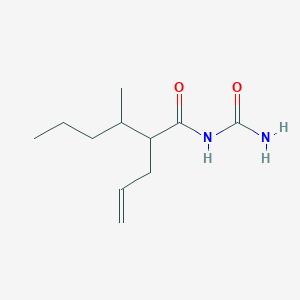
![4,5,7-Trifluoro-6-[2,3,5,6-tetrafluoro-4-[(4,6,7-trifluoro-1,3-dioxo-2-benzofuran-5-yl)oxy]phenoxy]-2-benzofuran-1,3-dione](/img/structure/B14010646.png)
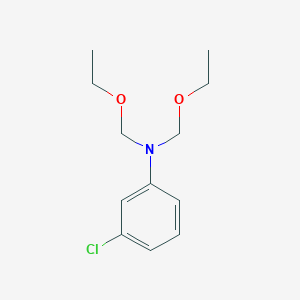
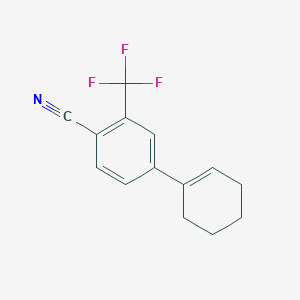
![[Bis(4-iodophenyl)]phenylsulfanium trifluoromethanesulfonate](/img/structure/B14010680.png)
